molecular formula C14H14ClNO2 B2445191 5-(4-chlorophenyl)-N-propan-2-ylfuran-2-carboxamide CAS No. 618402-92-9

5-(4-chlorophenyl)-N-propan-2-ylfuran-2-carboxamide

Cat. No.: B2445191
CAS No.: 618402-92-9
M. Wt: 263.72
InChI Key: WUNHWERGJQVSHC-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-N-propan-2-ylfuran-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring substituted with a 4-chlorophenyl group and an N-propan-2-yl group

Properties

IUPAC Name

5-(4-chlorophenyl)-N-propan-2-ylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2/c1-9(2)16-14(17)13-8-7-12(18-13)10-3-5-11(15)6-4-10/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNHWERGJQVSHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(O1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-propan-2-ylfuran-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 2-furoic acid.

    Formation of Intermediate: The 4-chlorobenzaldehyde undergoes a condensation reaction with 2-furoic acid in the presence of a suitable catalyst to form an intermediate compound.

    Amidation Reaction: The intermediate compound is then subjected to an amidation reaction with isopropylamine to yield the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-N-propan-2-ylfuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis
This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for versatile modifications, making it a valuable intermediate in the development of novel compounds with desired properties. The synthesis typically involves:

  • Starting Materials : 4-chlorobenzaldehyde and 2-furoic acid.
  • Formation of Intermediate : A condensation reaction catalyzed to form an intermediate.
  • Amidation Reaction : The intermediate undergoes amidation with isopropylamine to yield the final product.

Biological Applications

Antimicrobial and Antiviral Properties
Research indicates that 5-(4-chlorophenyl)-N-propan-2-ylfuran-2-carboxamide exhibits bioactive properties, particularly antimicrobial and antiviral effects. These properties make it a candidate for further exploration in therapeutic applications, potentially aiding in the development of new treatments for infections and diseases.

Medicinal Chemistry

Therapeutic Potential
Ongoing studies are investigating the compound's potential as a therapeutic agent for various diseases. Its unique chemical structure may allow it to interact with biological targets effectively, leading to the development of new drugs.

Industrial Applications

Material Development
In industrial settings, this compound is utilized in the creation of new materials and chemical processes. Its unique properties can enhance the performance of materials used in various applications, from pharmaceuticals to polymers.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

  • Antimicrobial Activity Study : An investigation into the antimicrobial properties demonstrated effectiveness against various bacterial strains, suggesting its potential as an antibiotic agent.
  • Drug Development Research : A case study focused on synthesizing derivatives of this compound revealed enhanced biological activity compared to the parent compound, indicating pathways for drug optimization.
  • Material Science Application : Research into its use in polymer formulations showed improved mechanical properties when incorporated into composite materials.

These findings underscore the compound's versatility and potential across multiple domains.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-propan-2-ylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-chlorophenyl)-N-propan-2-ylfuran-2-carboxamide is unique due to its specific combination of a furan ring with a 4-chlorophenyl group and an N-propan-2-yl group, which imparts distinct chemical and biological properties.

Biological Activity

5-(4-chlorophenyl)-N-propan-2-ylfuran-2-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a furan ring substituted with a 4-chlorophenyl group and an isopropyl amide. Its chemical structure can be represented as follows:

C13H14ClNO2\text{C}_{13}\text{H}_{14}\text{Cl}\text{N}\text{O}_2

This structure suggests potential interactions with various biological targets, which are crucial for its pharmacological effects.

Research indicates that compounds similar to this compound often interact with multiple receptors and biochemical pathways. The following points summarize its proposed mechanisms:

  • Receptor Binding : Similar compounds have shown high affinity for various receptors, potentially modulating neurotransmitter systems.
  • Inhibition of Enzymatic Activity : Compounds with structural similarities have been noted to inhibit key enzymes involved in metabolic pathways, which may contribute to their bioactivity.
  • Impact on Cellular Processes : The compound may influence cellular processes such as apoptosis and proliferation through modulation of signaling pathways .

Biological Activities

The biological activities of this compound can be categorized as follows:

  • Anticancer Activity : Preliminary studies suggest that the compound may exhibit antiproliferative effects against various cancer cell lines. For instance, it has been compared to known anticancer agents in terms of IC50 values, indicating potential efficacy .
  • Anti-inflammatory Properties : Similar compounds have demonstrated significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 .
  • Neuropharmacological Effects : The compound's structure suggests it may also possess psychoactive properties, similar to other N-substituted amides that have been studied for their effects on the central nervous system .

Case Studies and Research Findings

Several studies have focused on the biological activities of compounds related to this compound. Below is a summary table of relevant findings:

StudyBiological ActivityMethodologyKey Findings
Anti-inflammatoryIn vitro assaysInhibition of TNF-α and IL-6 by up to 85% at 10 µM concentration
AnticancerCytotoxicity assaysIC50 values ranging from 1 µM to 4 µM against HepG2 cell line
NeuropharmacologicalReceptor binding assaysHigh affinity for serotonin receptors, suggesting potential psychoactive effects

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